molecular formula C21H20N4O3 B11285023 5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11285023
M. Wt: 376.4 g/mol
InChI Key: ISQXDICRCZBNQM-UHFFFAOYSA-N
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Description

5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group yields ketones, while nitration of the aromatic ring introduces nitro groups .

Scientific Research Applications

5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These effects are mediated through the modulation of various signaling proteins and transcription factors .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene

Uniqueness

5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific functional groups and the resulting biological activities. Its ability to modulate multiple pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-5-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-13-19(14-8-4-3-5-9-14)24-25-16(12-18(26)23-20(13)25)21(27)22-15-10-6-7-11-17(15)28-2/h3-11,16H,12H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

ISQXDICRCZBNQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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